REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:11])[C:8]=1[O:9][CH3:10])[NH2:5].Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:6]=[C:7]([Cl:11])[C:8]=1[O:9][CH3:10] |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1OC)Cl
|
Name
|
|
Quantity
|
14.77 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
11.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hr
|
Duration
|
48 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 24 hr
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
, then filtered hot
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
was crystallised from ethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(C=C(C1OC)Cl)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |